Glutamylamidoethyl imidazole
Overview
Description
Glutamylamidoethyl imidazole is a compound known for its significant role in skincare and medicinal chemistry. It is a potent chronopeptide that mimics sun exposure, activating circadian genes essential for maintaining proper biorhythm. This compound is particularly beneficial for tired, stressed, or jet-lagged skin, as it stimulates the skin’s natural defense system and aids in the production of vitamin D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazoles, including glutamylamidoethyl imidazole, involves various methods. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of green chemistry techniques such as microwave irradiation, ultrasound irradiation, and ball milling to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Glutamylamidoethyl imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Glutamylamidoethyl imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It plays a role in studying cell communication and circadian rhythms.
Medicine: It is incorporated into skincare products for its anti-aging and skin-rejuvenating properties.
Industry: It is used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of glutamylamidoethyl imidazole involves the activation of circadian genes, which are crucial for maintaining the body’s biorhythm. This activation stimulates the skin’s natural defense system, promoting the production of vitamin D and enhancing overall skin health. The compound interacts with specific molecular targets, including enzymes and receptors involved in skin cell communication and defense .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure, involved in protein synthesis and enzyme function.
Biotin: A vitamin that also contains an imidazole ring, essential for various metabolic processes.
Histamine: A compound derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
Glutamylamidoethyl imidazole is unique due to its ability to mimic sun exposure and activate circadian genes, providing anti-aging benefits and enhancing skin health. Unlike other imidazole derivatives, it specifically targets skin cells, making it highly effective in skincare applications .
Properties
IUPAC Name |
(4S)-4-amino-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-8(1-2-9(15)16)10(17)13-4-3-7-5-12-6-14-7/h5-6,8H,1-4,11H2,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVPMVPMJVEDN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CCNC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021766 | |
Record name | Glutamylamidoethyl imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169283-81-2 | |
Record name | (4S)-4-Amino-5-[[2-(1H-imidazol-4-yl)ethyl]amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169283-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamylamidoethyl imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169283812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutamylamidoethyl imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUTAMYLAMIDOETHYL IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XLI5CE7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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